molecular formula C21H16N2O5S B14917170 4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one

4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one

Cat. No.: B14917170
M. Wt: 408.4 g/mol
InChI Key: ATODHDPKLIVRHF-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran-2-one core structure with various substituents, including a nitrophenyl group and a benzothiazepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazepin intermediate, which is then coupled with the pyran-2-one core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is explored for its use in material science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-2H-pyran-2-one: A simpler analog without the benzothiazepin and nitrophenyl groups.

    4-hydroxy-3-nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

    Benzothiazepin derivatives: Compounds with similar benzothiazepin moieties but different substituents.

Uniqueness

4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[2-(4-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one

InChI

InChI=1S/C21H16N2O5S/c1-12-10-17(24)20(21(25)28-12)16-11-19(13-6-8-14(9-7-13)23(26)27)29-18-5-3-2-4-15(18)22-16/h2-10,19,24H,11H2,1H3

InChI Key

ATODHDPKLIVRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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